N-(tert-butyl)cyclopentanecarboxamide
Overview
Description
N-(tert-butyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C10H19NO and its molecular weight is 169.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 169.146664230 g/mol and the complexity rating of the compound is 163. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Supramolecular Self-Assembly and Crystal Structures
- Research on derivatives of cyclopentane, including tert-butyl derivatives, focuses on the formation of racemic crystals. These structures are determined by intermolecular hydrogen bonds, leading to various patterns of supramolecular self-assembly (Kălmăn et al., 2001).
Chemical Synthesis and Organic Chemistry
- tert-Butyl phenylazocarboxylates, a group that includes tert-butyl cyclopentanecarboxamides, are used in organic chemistry for nucleophilic substitutions and radical reactions. These reactions modify the benzene ring and have applications in synthetic chemistry (Jasch et al., 2012).
- In the realm of synthetic organic chemistry, N,N-dialkylcarboxamides, including tert-butyl esters, have been employed in studies focusing on the synthesis of functionalized aminocyclopropanes (Wiedemann et al., 2002).
Insecticidal Activity
- N-tert-Butyl-N,N'-diacylhydrazines, which include certain tert-butyl cyclopentanecarboxamide derivatives, have been studied for their insecticidal activities. These compounds have shown effectiveness against certain pests, indicating their potential use in pesticide development (Wang et al., 2011).
Asymmetric Synthesis and Amines
- N-tert-Butanesulfinyl imines, closely related to tert-butyl cyclopentanecarboxamides, are used as intermediates in the asymmetric synthesis of amines. These compounds are crucial in producing a wide range of enantioenriched amines, important in pharmaceuticals and chemical synthesis (Ellman et al., 2002).
Crystallography and Structural Analysis
- Crystallography studies of tert-butyl cyclopentanecarboxamide derivatives provide insights into molecular structures and bonding. This research is significant for understanding molecular interactions and designing new compounds (Habibi et al., 2008).
Polymer Science and Antioxidants
- tert-Butyl derivatives are investigated for their use as antioxidants in polymers, such as Polyoxymethylene (POM). This research is crucial for enhancing the durability and performance of industrial plastics (Park et al., 2012).
Pharmacological Research
- tert-Butyl cyclopentanecarboxamide derivatives have been explored for their pharmacological potential. Studies focus on synthesizing new compounds for potential therapeutic applications, such as anticancer agents (Kumar et al., 2009).
Properties
IUPAC Name |
N-tert-butylcyclopentanecarboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-10(2,3)11-9(12)8-6-4-5-7-8/h8H,4-7H2,1-3H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMPUQYWPRRQOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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